N-(4-ethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide N-(4-ethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040657-01-9
VCID: VC11938691
InChI: InChI=1S/C21H19N3O3S/c1-3-27-15-10-8-14(9-11-15)23-18(25)12-24-13(2)22-19-16-6-4-5-7-17(16)28-20(19)21(24)26/h4-11H,3,12H2,1-2H3,(H,23,25)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol

N-(4-ethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

CAS No.: 1040657-01-9

Cat. No.: VC11938691

Molecular Formula: C21H19N3O3S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide - 1040657-01-9

Specification

CAS No. 1040657-01-9
Molecular Formula C21H19N3O3S
Molecular Weight 393.5 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C21H19N3O3S/c1-3-27-15-10-8-14(9-11-15)23-18(25)12-24-13(2)22-19-16-6-4-5-7-17(16)28-20(19)21(24)26/h4-11H,3,12H2,1-2H3,(H,23,25)
Standard InChI Key MBJDBJRIGBSTRQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C

Introduction

Structural Overview

The compound consists of the following key structural features:

  • N-(4-ethoxyphenyl): A phenyl ring substituted with an ethoxy group at the para position, contributing to the molecule's lipophilicity and electronic properties.

  • Acetamide linkage: The presence of an acetamide functional group suggests potential hydrogen-bonding interactions, which can influence biological activity.

  • Tricyclic core: The tricyclo[7.4.0.0] system includes a fused heterocyclic structure containing sulfur (thia) and nitrogen (diaza), indicative of a rigid framework that might interact specifically with biological targets.

Synthesis

The synthesis of such a compound typically involves multi-step organic reactions to construct the tricyclic core and attach functional groups. While specific details for this compound are unavailable in the provided results, analogous compounds are synthesized using:

  • Cyclization reactions to form heterocyclic cores.

  • Substitution reactions to introduce functional groups like ethoxy and methyl.

  • Catalysts such as triethylamine or acidic conditions to facilitate bond formation.

For example, similar compounds have been synthesized via condensation reactions followed by cyclization under controlled conditions .

Characterization Techniques

To confirm the structure of N-(4-ethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0]trideca...}, the following methods are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR for identifying hydrogen and carbon environments.

  • Infrared Spectroscopy (IR):

    • To detect functional groups like amides (C=O stretch) and aromatic rings.

  • Mass Spectrometry (MS):

    • For molecular weight determination and structural confirmation.

  • X-ray Crystallography:

    • To determine the three-dimensional arrangement of atoms in crystalline form.

Medicinal Chemistry

Compounds with similar structural motifs have shown activity as:

  • Antimicrobial agents: The presence of heterocycles with sulfur and nitrogen enhances interaction with microbial enzymes .

  • Anti-inflammatory agents: Amides and tricyclic systems often exhibit enzyme inhibition properties .

Material Science

The rigid tricyclic structure could make this compound suitable for applications in:

  • Organic electronics.

  • Catalysis as a ligand or precursor.

Challenges

  • Synthesis Complexity: Multi-step synthesis can reduce yield and increase cost.

  • Stability: Tricyclic systems may be prone to degradation under harsh conditions.

Future Directions

  • Optimization of synthetic routes for higher yields.

  • Exploration of biological activity through docking studies or in vitro assays.

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